(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Activity
Compounds related to (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been synthesized and evaluated for various biological activities. Specifically, research has shown that fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole exhibit antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009). These findings highlight the compound's potential in developing treatments for infections and inflammatory conditions.
Antiviral Properties
Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have been synthesized using microwave techniques and shown to possess antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome corona (Selvam et al., 2007). This suggests the compound's relevance in research focused on antiviral drug development.
Anticancer Activity
The synthesis and characterization of quinazoline derivatives have explored their potential as diuretic and antihypertensive agents, with certain compounds showing significant activity (Rahman et al., 2014). Moreover, 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have exhibited potent cytotoxic activity against several human cancer cell lines, indicating their potential use as anticancer agents (Ravichandiran et al., 2019).
Anticonvulsant and Neuroprotective Effects
Benzothiazole coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity, showing promising results in models of maximal electroshock in mice. This research highlights the compound's potential in developing treatments for neurological disorders such as epilepsy (Khokra et al., 2019).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-17-9-14-22-23(16-17)32-25(27(22)2)26-24(29)19-10-12-20(13-11-19)33(30,31)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14,16H,5,7,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRXEDXZNYBXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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